molecular formula C12H21NO B13795833 N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide CAS No. 61423-37-8

N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide

Cat. No.: B13795833
CAS No.: 61423-37-8
M. Wt: 195.30 g/mol
InChI Key: VDIIDFITBLHLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide: is an organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide typically involves the reaction of 1,1’-bi(cyclopentane)-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into protein-ligand interactions and enzyme mechanisms.

Medicine: N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer production and surface coatings.

Mechanism of Action

The mechanism of action of N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

  • N-[[1,1’-Bi(cyclopentane)]-2-yl]methanamide
  • N-[[1,1’-Bi(cyclopentane)]-2-yl]propionamide
  • N-[[1,1’-Bi(cyclopentane)]-2-yl]butanamide

Comparison: N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable tool in research and industrial applications.

Properties

CAS No.

61423-37-8

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N-(2-cyclopentylcyclopentyl)acetamide

InChI

InChI=1S/C12H21NO/c1-9(14)13-12-8-4-7-11(12)10-5-2-3-6-10/h10-12H,2-8H2,1H3,(H,13,14)

InChI Key

VDIIDFITBLHLAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCC1C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.